molecular formula C11H17NO5 B12933897 (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid

Cat. No.: B12933897
M. Wt: 243.26 g/mol
InChI Key: VGLAXEIGOPKPIR-YUMQZZPRSA-N
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Description

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclopentene ring with a hydroxyl group and a tert-butyloxycarbonyl (Boc) protected amino group, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentene derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the cyclopentene ring.

    Amino Group Protection: The amino group is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Carboxylation: Introduction of the carboxylic acid group at the 1-position of the cyclopentene ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Deprotection of the Boc group can be achieved using TFA (Trifluoroacetic acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a reactive amino group, which can then participate in various biochemical pathways. The hydroxyl and carboxylic acid groups also contribute to its reactivity and binding affinity with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-Amino-3-hydroxycyclopent-1-ene-1-carboxylic acid: Lacks the Boc protection, making it more reactive.

    (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-methoxycyclopent-1-ene-1-carboxylic acid: Contains a methoxy group instead of a hydroxyl group, altering its reactivity.

Uniqueness

The presence of the Boc-protected amino group in (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid provides a unique advantage in synthetic chemistry, allowing for selective deprotection and functionalization. This makes it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

(3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h5,7-8,13H,4H2,1-3H3,(H,12,16)(H,14,15)/t7-,8-/m0/s1

InChI Key

VGLAXEIGOPKPIR-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=C[C@@H]1O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=CC1O)C(=O)O

Origin of Product

United States

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